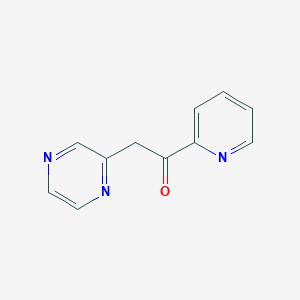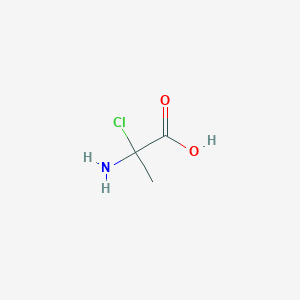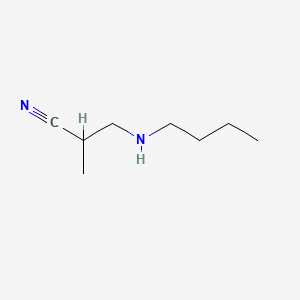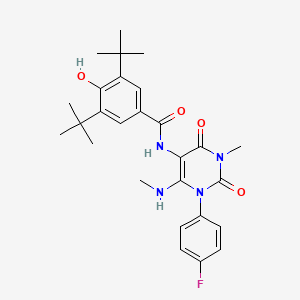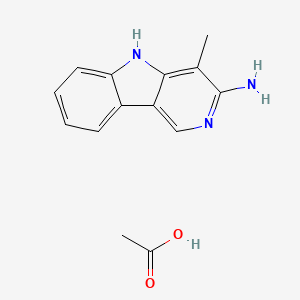
4-Methyl-5H-pyrido(4,3-b)indol-3-amine monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Vorbereitungsmethoden
The synthesis of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate involves several steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of indole with dihydrofuran can yield a mixture of tetrahydrofuran and hydrazone . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, particularly in the development of organic electroluminescent devices .
Wirkmechanismus
The mechanism of action of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate involves its interaction with specific molecular targets and pathways. For example, it can bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate can be compared with other indole derivatives, such as 1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine and 3-amino-1-methyl-5H-pyrido[4,3-b]indole . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 4-Methyl-5H-pyrido[4,3-b]indol-3-amine acetate lies in its specific chemical structure and the resulting biological properties.
Eigenschaften
CAS-Nummer |
75240-18-5 |
|---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
acetic acid;4-methyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-11-9(6-14-12(7)13)8-4-2-3-5-10(8)15-11;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4) |
InChI-Schlüssel |
SQKSOIMEVGDWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CN=C1N)C3=CC=CC=C3N2.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


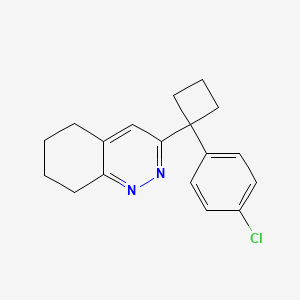
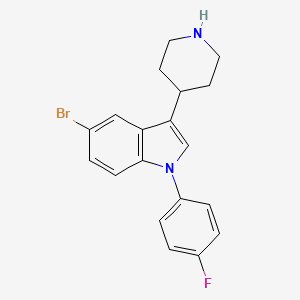
![5-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12909455.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)
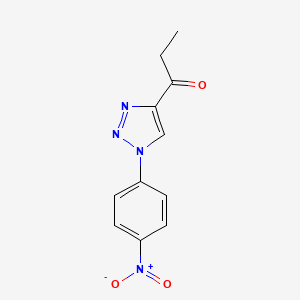

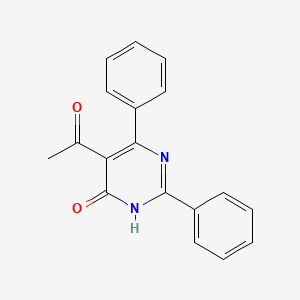
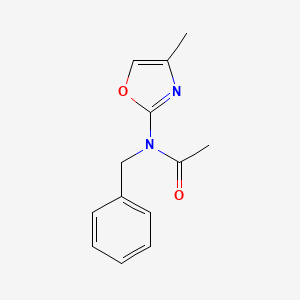
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
